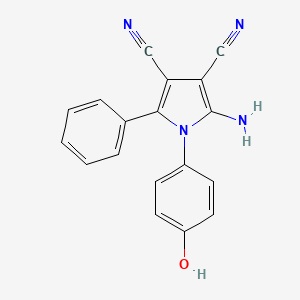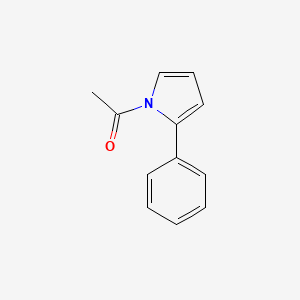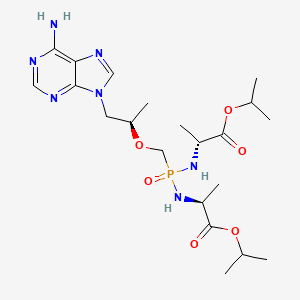
Isopropyl ((r)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(((R)-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl (®-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)((®-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate is a complex organic compound with a molecular formula of C21H29N6O7P. This compound is notable for its intricate structure, which includes multiple functional groups such as amino, purinyl, and phosphoryl groups. It has significant applications in various fields, including medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (®-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)((®-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate typically involves multiple steps, starting with the preparation of the purinyl derivative. The key steps include:
Formation of the Purinyl Derivative: The initial step involves the synthesis of the 6-amino-9H-purin-9-yl derivative through a series of nucleophilic substitution reactions.
Phosphorylation: The purinyl derivative is then phosphorylated using phosphonylaminium salts, which are known for their efficiency in introducing phosphoryl groups.
Esterification: The final step involves the esterification of the phosphorylated intermediate with isopropyl alcohol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (®-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)((®-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purinyl and phosphoryl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted purinyl and phosphoryl compounds.
Scientific Research Applications
Isopropyl (®-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)((®-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interact with nucleic acids and proteins.
Biochemical Research: The compound is used as a probe to study phosphorylation processes and protein interactions.
Industrial Applications: It is used in the synthesis of bioactive molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Isopropyl (®-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)((®-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate involves its interaction with molecular targets such as nucleic acids and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interfere with DNA replication and transcription processes, making it a potent antiviral and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate
- Isopropyl (®-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate
Uniqueness
Isopropyl (®-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)((®-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactions and interactions with biological molecules. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C21H36N7O6P |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H36N7O6P/c1-12(2)33-20(29)15(6)26-35(31,27-16(7)21(30)34-13(3)4)11-32-14(5)8-28-10-25-17-18(22)23-9-24-19(17)28/h9-10,12-16H,8,11H2,1-7H3,(H2,22,23,24)(H2,26,27,31)/t14-,15-,16+,35?/m1/s1 |
InChI Key |
KWXAEQZHVQJLTI-IOHUTNSBSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)N[C@@H](C)C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)NC(C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
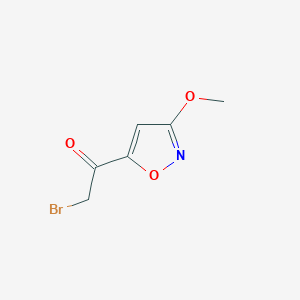
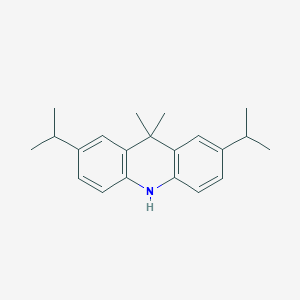
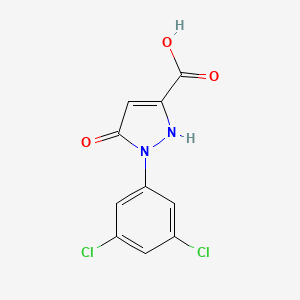
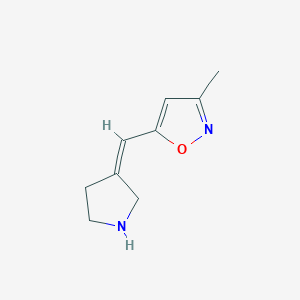
![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)
![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)
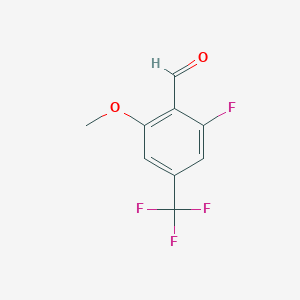
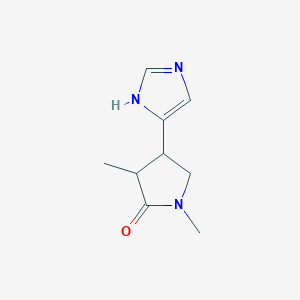
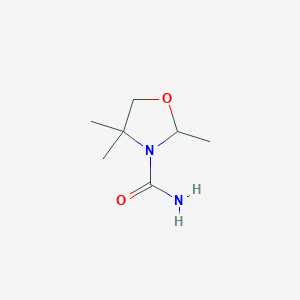
![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
-, (SP-4-3)-](/img/structure/B12871410.png)
